molecular formula C12H15NO2 B598956 Tert-butyl benzylidenecarbamate CAS No. 150884-50-7

Tert-butyl benzylidenecarbamate

Cat. No. B598956
M. Wt: 205.257
InChI Key: XFRQMBFCAKTYIV-UHFFFAOYSA-N
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Description

Tert-butyl benzylidenecarbamate, also known as N-(tert-Butoxycarbonyl)benzylideneamine, N-Boc-benzaldimine, N-[Phenylmethlene]-carbamic acid tert-butyl ester, tert-Butyl N-benzylidenecarbamate, and Benzaldehyde N-(tert-butoxycarbonyl)imine, is a chemical compound with the molecular formula C12H15NO2 .


Molecular Structure Analysis

The molecular structure of Tert-butyl benzylidenecarbamate has been analyzed in several studies . The compound adopts an E configuration for the imine unit . The empirical formula is C12H15NO2 and the molecular weight is 205.25 .


Chemical Reactions Analysis

The chemical reactions involving Tert-butyl benzylidenecarbamate have been studied . One study focused on the thermal reactions and decomposition characteristics of tert-butyl (2-ethylhexyl) monoperoxy carbonate (TBEC), which is commonly used as a polymerization initiator . Another study investigated the kinetics of the synthesis of tert-butyl peroxy-2-ethylhexanoate .


Physical And Chemical Properties Analysis

Tert-butyl benzylidenecarbamate has a molecular weight of 205.25 . The predicted boiling point is 285.4±23.0 °C and the predicted density is 0.98±0.1 g/cm3 .

Scientific Research Applications

  • Metalation and Alkylation Abilities : Tert-butyl carbamate derivatives, like those involving aminomethyltrialkylsilanes, have shown potential in undergoing metalation between nitrogen and silicon, followed by efficient reaction with electrophiles. This process is particularly effective when a benzyl group is attached to nitrogen, although benzylic deprotonation competes with deprotonation next to silicon (Sieburth, Somers, & O'hare, 1996).

  • N-(Boc) Nitrone Equivalents : Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as N-(Boc)-protected nitrones, useful in reactions with organometallics to produce N-(Boc)hydroxylamines. This finding indicates their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

  • Applications in Organic Synthesis : Tert-butyl phenyl(phenylsulfonyl)methylcarbamate has been synthesized through asymmetric Mannich reactions, highlighting its use in the preparation of chiral amino carbonyl compounds and its importance in organic syntheses (Yang, Pan, & List, 2009).

  • Role in Detecting Volatile Acid Vapors : New benzothizole modified carbazole derivatives, including those with tert-butyl moieties, have been synthesized and found effective as fluorescent sensory materials in detecting volatile acid vapors. This suggests their significance in creating chemosensors (Sun et al., 2015).

  • Antioxidant Properties : New antioxidants with hindered phenol groups and higher molecular weight, including those derived from tert-butyl carbamates, have been synthesized. They show enhanced effectiveness in protecting polypropylene against thermal oxidation (Pan, Liu, & Lau, 1998).

Safety And Hazards

Tert-butyl benzylidenecarbamate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is flammable and causes skin irritation . It is advised to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

Future Directions

The future directions of Tert-butyl benzylidenecarbamate are not explicitly mentioned in the search results .

properties

IUPAC Name

tert-butyl N-benzylidenecarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-12(2,3)15-11(14)13-9-10-7-5-4-6-8-10/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRQMBFCAKTYIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20720319
Record name tert-Butyl benzylidenecarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl benzylidenecarbamate

CAS RN

150884-50-7
Record name tert-Butyl benzylidenecarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl (phenylmethylene)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
32
Citations
B Alcaide, P Almendros - Angewandte Chemie International …, 2008 - Wiley Online Library
… The β-amino aldehyde obtained from tert-butyl benzylidenecarbamate and acetaldehyde in the cross-Mannich reaction was shown to be a versatile building block for the preparation of …
Number of citations: 79 onlinelibrary.wiley.com
C Wang, Z Zhou, C Tang - Organic Letters, 2008 - ACS Publications
… , catalyst loading, and reaction temperature, influencing the reaction were thoroughly investigated employing 2 as the catalyst and the reaction between tert-butyl benzylidenecarbamate …
Number of citations: 104 pubs.acs.org
H Shirataki, T Ono, M Ohashi, S Ogoshi - Organic letters, 2018 - ACS Publications
… Neither (E)-N-benzylidenebenzenamine (1h) nor (E)-tert-butyl benzylidenecarbamate (1i) generated the corresponding target product (entries 8 and 9). N-Diphenylphosphine-…
Number of citations: 21 pubs.acs.org
T Yurino, Y Aota, D Asakawa, T Kano, K Maruoka - Tetrahedron, 2016 - Elsevier
… tert-Butyl benzylidenecarbamate was synthesized according to the literature procedure. To a mixture of diphenyl phosphate (2.5 mg, 0.010 mmol) and molecular sieve 5A (50 mg) in …
Number of citations: 25 www.sciencedirect.com
W Song, J Guo, DW Stephan - Organic Chemistry Frontiers, 2023 - pubs.rsc.org
B(C6F5)3 is shown to catalyze the reactions of carbonyl imines with α-diazoketones by initiating a Wolff rearrangement followed by a subsequent cyclization. However, variations in the …
Number of citations: 2 pubs.rsc.org
H Hayashi, H Katsuyama, H Takano, Y Harabuchi… - Nature …, 2022 - nature.com
… Although the electrophilic partners such as benzaldehyde, tert-butyl benzylidenecarbamate, acrylonitrile and dimethyl acetylenedicarboxylate exhibited lower ΔG ‡ values for their …
Number of citations: 12 www.nature.com
JH Lee - Synthesis, 2022 - thieme-connect.com
Dimethylalkynylaluminum reagents derived from terminal alkynes and trimethylaluminum underwent addition to various N-activated α-amido sulfones to produce the corresponding …
Number of citations: 3 www.thieme-connect.com
MN Erichsen, THV Huynh, B Abrahamsen… - Journal of medicinal …, 2010 - ACS Publications
The excitatory amino acid transporters (EAATs) are expressed throughout the central nervous system, where they are responsible for the reuptake of the excitatory neurotransmitter (S)-…
Number of citations: 128 pubs.acs.org
S El Hajjaji - 2010 - eprints.nottingham.ac.uk
… Finally, tert-butyl benzylidenecarbamate 31 was synthesised in a completely different way.Synthesis of 31 (Scheme 23) was achieved in two steps via a sulfone intermediate. In the first …
Number of citations: 2 eprints.nottingham.ac.uk
L Bernardi, A Ricci… - Current Organic …, 2011 - ingentaconnect.com
Organocatalytic, asymmetric Mannich reactions giving β3-amino acid derivatives have been reviewed. The Mannich-type addition of an acetate anion to an imine represents in fact one …
Number of citations: 24 www.ingentaconnect.com

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